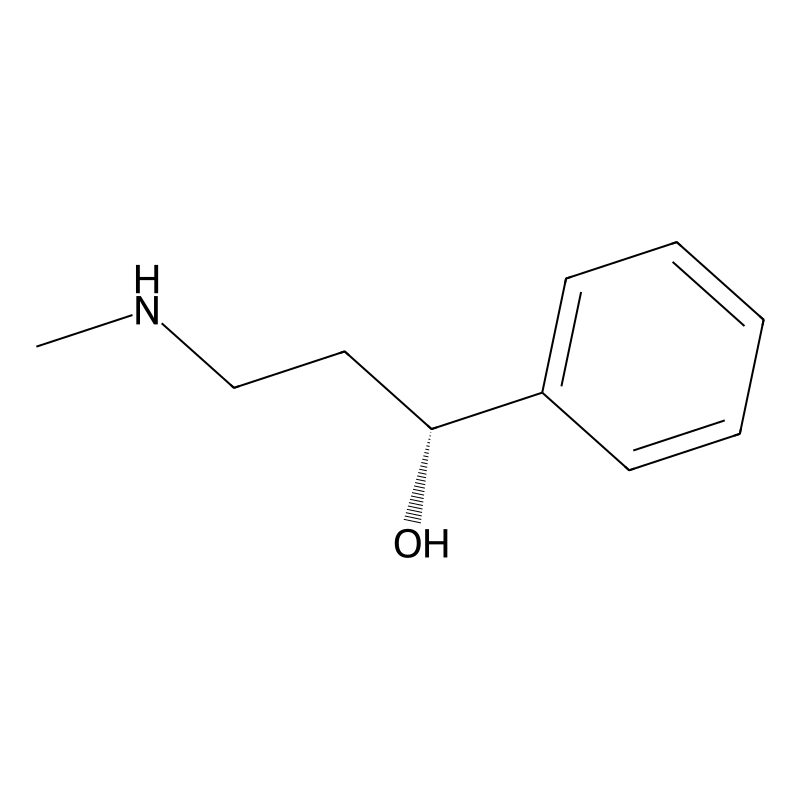

(R)-3-(methylamino)-1-phenylpropan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Relationship to Atomoxetine

Atomoxetine is a prescription medication used to treat attention deficit hyperactivity disorder (ADHD) and attention deficit disorder (ADD) PubChem, National Institutes of Health: . (R)-3-(methylamino)-1-phenylpropan-1-ol is a precursor or intermediate in the synthesis of atomoxetine LGC Standards: . Understanding the chemistry of this precursor could be valuable in researching and developing improved methods for atomoxetine production or identifying potential impurities.

Research as an Impurity

(R)-3-(methylamino)-1-phenylpropan-1-ol can be an impurity in atomoxetine. Research on this compound might be relevant for developing methods to purify atomoxetine or ensure its quality control Axios Research: . This is particularly important for ensuring the safety and efficacy of atomoxetine as a medication.

(R)-3-(methylamino)-1-phenylpropan-1-ol is a chiral amino alcohol with the molecular formula C₁₀H₁₅NO. It features a methylamino group attached to a phenylpropanol structure, making it an important compound in medicinal chemistry. The compound is recognized for its potential as a precursor in the synthesis of various pharmaceuticals, particularly in the development of antidepressants and other psychoactive agents. Its stereochemistry is significant, as the (R)-enantiomer exhibits distinct biological properties compared to its (S)-counterpart.

- Acylation: Reacting with acyl chlorides to form amides.

- Alkylation: Undergoing nucleophilic substitution to form derivatives.

- Reductive amination: Involving the conversion of ketones or aldehydes to amines.

One notable reaction pathway involves the reduction of 3-(methylamino)-1-phenylpropan-1-one, yielding (R)-3-(methylamino)-1-phenylpropan-1-ol through catalytic hydrogenation. This transformation typically occurs under controlled conditions using hydrogen gas and a catalyst such as palladium on carbon .

(R)-3-(methylamino)-1-phenylpropan-1-ol has shown potential biological activities, particularly in the context of neuropharmacology. It is known as a metabolite of fluoxetine, a widely used antidepressant. The compound's interaction with serotonin receptors suggests it may influence mood and anxiety levels, making it a subject of interest for further research into its pharmacological effects .

Several synthesis methods have been reported for (R)-3-(methylamino)-1-phenylpropan-1-ol:

- Catalytic Hydrogenation: Starting from 3-(methylamino)-1-phenylpropan-1-one, hydrogenation under pressure yields the alcohol form. This method often employs palladium or platinum catalysts to facilitate the reaction .

- Reductive Amination: This involves reacting acetophenone with paraformaldehyde and methylamine in the presence of reducing agents, leading to the formation of the desired amino alcohol .

- Chiral Resolution: Enantiomeric separation can be achieved through chiral chromatography or using chiral reagents during synthesis to selectively produce the (R)-enantiomer .

The primary applications of (R)-3-(methylamino)-1-phenylpropan-1-ol include:

- Pharmaceutical Development: As an intermediate in synthesizing antidepressants and other psychoactive drugs.

- Research Tool: Utilized in studies investigating serotonin receptor interactions and their implications in mood disorders.

Its unique structural properties make it suitable for exploring new therapeutic avenues in treating psychiatric conditions.

Studies have indicated that (R)-3-(methylamino)-1-phenylpropan-1-ol interacts with various neurotransmitter systems, particularly serotonin pathways. Its role as a metabolite of fluoxetine suggests that it may contribute to the pharmacodynamics of antidepressant therapies. Research has shown that this compound may exhibit both agonistic and antagonistic effects on different serotonin receptor subtypes, warranting further investigation into its potential therapeutic effects and side effects .

Several compounds share structural similarities with (R)-3-(methylamino)-1-phenylpropan-1-ol. These include:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 3-(Methylamino)-1-phenylpropan-1-one | Ketone derivative | Precursor for various psychoactive drugs |

| (S)-Fluoxetine | Antidepressant | Selective serotonin reuptake inhibitor |

| 3-Methylamino-3-phenylpropan-1-ol | Amino alcohol | Exhibits different pharmacological profiles |

Uniqueness: The (R)-enantiomer of 3-(methylamino)-1-phenylpropan-1-ol stands out due to its specific biological activity related to serotonin modulation, which may differ significantly from its analogs and other enantiomers.

Molecular Configuration

The compound features a phenyl group bonded to a propanol backbone, with a methylamino substituent at the third carbon. The (R)-configuration is defined by the Cahn-Ingold-Prelog priority rules, where the hydroxyl (-OH), phenyl, methylamino (-NHCH₃), and hydrogen groups create a specific spatial arrangement.

Key structural attributes:

- Molecular formula: C₁₀H₁₅NO

- Molar mass: 165.23 g/mol

- Stereochemistry: (R)-enantiomer (Chirality center at C1)